1-(4-Hydroxyphenyl)-3-prop-2-enylthiourea
Description
1-(4-Hydroxyphenyl)-3-prop-2-enylthiourea (molecular formula: C₁₀H₁₂N₂OS, average mass: 208.279 g/mol) is a thiourea derivative featuring a para-hydroxyphenyl group and an allyl (prop-2-enyl) substituent . It is also known by synonyms such as N-allyl-N′-(4-hydroxyphenyl)thiourea and 4-{[(prop-2-enylamino)thioxomethyl]amino}phenol.
Properties
IUPAC Name |
1-(4-hydroxyphenyl)-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-2-7-11-10(14)12-8-3-5-9(13)6-4-8/h2-6,13H,1,7H2,(H2,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVFACUXEHCDOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395504 | |
| Record name | 1-(4-hydroxyphenyl)-3-prop-2-enylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20680-01-7 | |
| Record name | NSC204239 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-hydroxyphenyl)-3-prop-2-enylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is structurally similar to 4-hydroxyphenylpyruvate dioxygenase (hppd), an enzyme that catalyzes the conversion of 4-hydroxyphenylpyruvate into homogentisate. This enzyme is found in nearly all aerobic forms of life.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a mechanism involving electron donation and electrophilic attack.
Biochemical Pathways
Given its structural similarity to hppd, it may influence the catabolism of tyrosine
Pharmacokinetics
Similar compounds such as piceol have a molar mass of 136150 g·mol−1, which may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other phenolic compounds, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the hydroxyphenyl and prop-2-enylthiourea groups present in the molecule.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects.
Dosage Effects in Animal Models
The effects of 1-(4-Hydroxyphenyl)-3-prop-2-enylthiourea at different dosages in animal models have not been reported. Studies could be conducted to observe any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
It could potentially be involved in pathways related to the metabolism of phenolic compounds
Biological Activity
1-(4-Hydroxyphenyl)-3-prop-2-enylthiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research and antimicrobial applications. This article explores the compound's biological activity, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 208.28 g/mol. The compound features a thiourea functional group linked to a prop-2-enyl chain and a para-hydroxyphenyl substituent, contributing to its reactivity and biological interactions.
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties by inhibiting specific molecular pathways involved in tumor growth and proliferation. The compound has been shown to interact with various biological targets, influencing cell signaling pathways and apoptosis mechanisms:
- Molecular Docking Studies : These studies have demonstrated the compound's ability to inhibit key proteins involved in cancer progression, suggesting its role as a therapeutic agent in oncology.
- Cellular Interaction : Interaction studies indicate that the compound can modulate enzyme activities associated with cancer cells, providing insights into its mechanism of action.
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties, particularly against Staphylococcus aureus. Key findings include:
- Inhibitory Potential : Molecular docking studies revealed that this compound forms multiple interactions with penicillin-binding proteins, indicating its potential as an antibacterial agent.
- Spectroscopic Analysis : Techniques such as Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy have been employed to study the compound's interactions at the molecular level.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key attributes:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 1-(4-Aminophenyl)-3-prop-2-enylthiourea | Contains an amino group instead of a hydroxy group | Potentially different biological activity profile |
| 1-(3-Nitrophenyl)-3-prop-2-enylthiourea | Contains a nitro substituent | Enhanced electron-withdrawing properties |
| 1-(4-Methylphenyl)-3-prop-2-enylthiourea | Methyl group substitution | Altered lipophilicity affecting pharmacokinetics |
This comparative analysis highlights the diversity within the thiourea family and underscores the potential applications of this compound in medicinal chemistry.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound, providing valuable insights into its therapeutic potential.
- In Vitro Studies : A study demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines, indicating its promise as an anticancer agent.
- Antimicrobial Efficacy : Research focusing on the antibacterial activity against Staphylococcus aureus showed that the compound could significantly reduce bacterial growth, suggesting its utility in treating bacterial infections.
- Mechanistic Insights : Further investigations revealed that this compound modulates inflammatory pathways, potentially offering dual benefits as both an anti-inflammatory and anticancer agent .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 1-(4-Hydroxyphenyl)-3-prop-2-enylthiourea with five structurally related compounds, highlighting key structural differences and their implications:
Physicochemical Properties
- Polarity and Solubility : The para-hydroxyphenyl group in the target compound increases polarity and water solubility compared to methoxy () or nitro () analogues. Allyl substituents may reduce crystallinity due to conformational flexibility .
- Electronic Effects : The electron-donating –OH group stabilizes the thiourea core via resonance, while nitro () and methoxy () groups alter electron density on the aromatic ring, affecting reactivity.
- Thermal Stability : Thioureas generally exhibit lower thermal stability than ureas due to weaker C–S bonds. The bulky bicycloheptane group in ’s compound may enhance stability via steric hindrance.
Crystallographic Insights
- The syn–anti configuration of the thiourea group in benzoyl derivatives () is conserved across analogues, influencing molecular packing and crystal morphology.
- Structural validation tools like SHELX () are critical for accurately determining bond lengths and angles, ensuring reliable comparisons between derivatives.
Industrial and Pharmacological Relevance
- Agrochemicals : Thiourea derivatives with electron-withdrawing groups (e.g., nitro in ) are explored as pesticides due to enhanced reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
